Pyridine-4-carboximidamide;chloride
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Overview
Description
Pyridine-4-carboximidamide;chloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a carboximidamide group at the 4-position and a chloride ion
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-carboximidamide;chloride typically involves the reaction of pyridine-4-carboxylic acid with reagents that introduce the carboximidamide group. One common method is the reaction of pyridine-4-carboxylic acid with ammonium chloride and a dehydrating agent such as thionyl chloride. The reaction proceeds under reflux conditions, leading to the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: Pyridine-4-carboximidamide;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboximidamide group to other functional groups such as amines.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed:
Oxidation: Pyridine-4-carboxylic acid derivatives.
Reduction: Pyridine-4-carboxamidine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Pyridine-4-carboximidamide;chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of pyridine-4-carboximidamide;chloride involves its interaction with specific molecular targets and pathways. The carboximidamide group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical processes. The compound’s ability to interact with enzymes and receptors makes it a potential candidate for drug development.
Comparison with Similar Compounds
- Pyridine-2-carboximidamide;chloride
- Pyridine-3-carboximidamide;chloride
- N-(2-ethylhexyloxy)pyridine-4-carboximidamide
Comparison: Pyridine-4-carboximidamide;chloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C6H7ClN3- |
---|---|
Molecular Weight |
156.59 g/mol |
IUPAC Name |
pyridine-4-carboximidamide;chloride |
InChI |
InChI=1S/C6H7N3.ClH/c7-6(8)5-1-3-9-4-2-5;/h1-4H,(H3,7,8);1H/p-1 |
InChI Key |
IONKMFGAXKCLMI-UHFFFAOYSA-M |
Canonical SMILES |
C1=CN=CC=C1C(=N)N.[Cl-] |
Origin of Product |
United States |
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